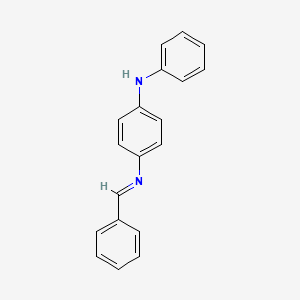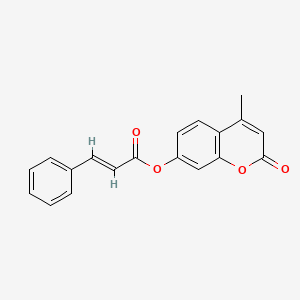![molecular formula C20H11BrClN3O3 B11552993 2-(3-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B11552993.png)
2-(3-bromophenyl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-1,3-benzoxazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE is a complex organic compound that features a combination of bromophenyl, benzoxazolyl, chlorophenyl, and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(3-bromophenyl)-1,3-benzoxazole and 4-chloro-3-nitrobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the bromine atom can introduce various functional groups.
科学的研究の応用
(E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE shares similarities with other benzoxazole derivatives and halogenated aromatic compounds.
- Compounds like 2-(3-bromophenyl)-1,3-benzoxazole and 4-chloro-3-nitrobenzaldehyde are structurally related and may exhibit similar chemical properties.
Uniqueness
The uniqueness of (E)-N-[2-(3-BROMOPHENYL)-1,3-BENZOXAZOL-6-YL]-1-(4-CHLORO-3-NITROPHENYL)METHANIMINE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and chlorine atoms, along with the benzoxazole and nitrophenyl moieties, makes it a versatile compound for various research and industrial purposes.
特性
分子式 |
C20H11BrClN3O3 |
|---|---|
分子量 |
456.7 g/mol |
IUPAC名 |
N-[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]-1-(4-chloro-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C20H11BrClN3O3/c21-14-3-1-2-13(9-14)20-24-17-7-5-15(10-19(17)28-20)23-11-12-4-6-16(22)18(8-12)25(26)27/h1-11H |
InChIキー |
UNBUOEFVLVYISW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dibromo-6-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11552919.png)
![(4Z,4'Z)-4,4'-{(4-hydroxybenzene-1,3-diyl)bis[imino(Z)methylylidene]}bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11552924.png)
![N-(5-chloro-2-methoxyphenyl)-N-(2-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11552929.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11552935.png)
![2-Bromo-N-({N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552942.png)
![4-Chloro-N-({N'-[(E)-(2-hydroxynaphthalen-1-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11552944.png)

![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11552967.png)
![6-[(E)-(2-{[(2,6-dibromo-4-chlorophenyl)amino]acetyl}hydrazinylidene)methyl]-2,3-dimethoxybenzoic acid (non-preferred name)](/img/structure/B11552969.png)
![2-{(E)-[(3,5-dimethylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11552970.png)
![2-fluoro-N-[2-({(2E)-2-[4-(pentyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11552974.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11552979.png)
![2-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11552983.png)

